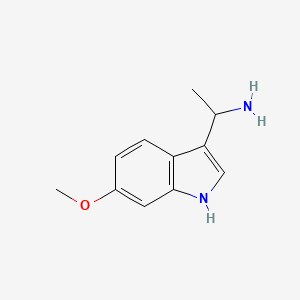

1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine

Description

Contextualization of Indole (B1671886) Alkaloids and Derivatives in Chemical Biology

Indole alkaloids represent a vast and diverse class of naturally occurring compounds, with over 4,100 known members. wikipedia.org These compounds are characterized by the presence of an indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. numberanalytics.com The biochemical precursor for this class of molecules is the amino acid tryptophan. wikipedia.org Found in a wide array of organisms, including plants, fungi, and animals, indole alkaloids have attracted considerable attention from researchers due to their complex molecular architectures and significant biological activities. numberanalytics.com

In the field of chemical biology, indole alkaloids are of great interest. Their structural diversity, ranging from simple derivatives like serotonin (B10506) and melatonin (B1676174) to complex structures like vinblastine (B1199706) and strychnine, allows them to interact with a wide range of biological targets. numberanalytics.comresearchgate.net This has led to their investigation and use in medicine for various purposes. wikipedia.org For example, compounds like vinblastine and vincristine (B1662923) are utilized as anticancer agents due to their ability to inhibit the formation of microtubules, a critical component of the cellular skeleton. numberanalytics.com The broad spectrum of pharmacological potential also includes antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.net The biosynthesis of these compounds typically begins with the decarboxylation of tryptophan to form tryptamine (B22526), which is then subjected to a series of enzymatic modifications to produce the final alkaloid. wikipedia.org

Significance of Methoxy-Substituted Indole Core Structures in Medicinal Chemistry Research

The indole nucleus is an electron-rich system, which contributes to its wide range of chemical reactivity. chim.it The introduction of substituents onto this core structure can significantly modify its electronic properties and, consequently, its biological activity. Among various substituents, the methoxy (B1213986) group (-OCH₃) is of particular importance in medicinal chemistry. chim.it

Methoxy substituents are known to enhance the reactivity of the indole ring and can influence the molecule's interaction with biological targets. chim.it Research has shown that methoxy-substituted indoles are present in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities. These activities include anticancer, anti-HIV, antibacterial, anti-inflammatory, and antioxidant properties. chim.it For instance, certain methoxy-substituted 2-phenylindoles have been found to be potent inhibitors of tubulin polymerization, a key mechanism for some anticancer drugs. acs.org The position of the methoxy group on the indole ring is crucial and can lead to different pharmacological profiles. The strategic placement of methoxy groups is a common strategy in drug design to optimize the potency and selectivity of indole-based therapeutic agents. chim.it

Research Trajectory of 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine and Structurally Related Compounds

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest a research trajectory aligned with that of other 6-methoxyindole (B132359) derivatives and substituted tryptamines. The core structure is closely related to 6-methoxytryptamine (B1360108) (2-(6-methoxy-1H-indol-3-yl)ethanamine), a known derivative of serotonin.

Research on structurally similar compounds provides insight into the potential areas of investigation for this compound. For example, derivatives of 6-methoxyindole have been synthesized and evaluated as potent and selective agonists for serotonin receptors, such as the 5-HT₁D receptor. nih.gov Furthermore, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus has been explored in the development of new melatonin analogues, with some compounds retaining high affinity for melatonin receptors. nih.gov The synthesis of various indole derivatives, including those with methoxy substitutions, is an active area of research, with a focus on developing novel compounds with potential therapeutic applications, such as antimicrobial or anticancer agents. jmchemsci.comrsc.org

Scope and Objectives of Academic Investigations on this compound

The primary objectives of academic investigations into a compound like this compound would likely encompass several key areas. A fundamental objective would be the development of efficient and scalable synthetic routes to produce the compound and its analogues. openmedicinalchemistryjournal.com This is a crucial first step for any further biological evaluation.

Following successful synthesis, the scope of research would broaden to include the characterization of its physicochemical properties. A significant portion of the investigation would likely focus on exploring its biological activities. Given the structural similarities to known bioactive molecules, research would likely aim to:

Evaluate its potential as an antimicrobial agent. jmchemsci.com

Investigate its cytotoxic effects on various cancer cell lines to determine any anticancer potential. chim.itrsc.org

Assess its affinity and activity at various G protein-coupled receptors, particularly serotonin and melatonin receptors, due to its structural resemblance to endogenous ligands and their analogues. nih.govnih.gov

Utilize the compound as a molecular scaffold for the development of new classes of therapeutic agents through further chemical modification. rsc.org

These investigations would contribute to the broader understanding of structure-activity relationships within this class of indole derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(6-methoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C11H14N2O/c1-7(12)10-6-13-11-5-8(14-2)3-4-9(10)11/h3-7,13H,12H2,1-2H3 |

InChI Key |

BGWUEEPZNUCOGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNC2=C1C=CC(=C2)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(6-Methoxy-1H-indol-3-yl)ethan-1-amine and Related Precursors

The synthesis of this compound hinges on the initial construction of the 6-methoxyindole (B132359) ring system, followed by the introduction of the ethan-1-amine side chain at the C3 position.

Synthesis of 6-Methoxyindole Ring System

The formation of the 6-methoxyindole core can be achieved through several well-established methods in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One of the most prominent methods is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed cyclization of a (4-methoxyphenyl)hydrazine (B1593770) with a suitable ketone or aldehyde. nih.govrsc.orgnih.gov The general mechanism proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. rsc.orgnih.gov Various Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, and zinc chloride. nih.govrsc.org

Another classical approach is the Japp-Klingemann reaction , which is particularly useful for preparing indole-2-carboxylic esters that can be further elaborated. researchgate.net This reaction involves the coupling of an aryldiazonium salt, derived from a methoxy-substituted aniline, with a β-keto-ester or β-diketone. nih.govmdpi.com The resulting hydrazone can then be cyclized under acidic conditions, often leading to the formation of an indole-2-carboxylate, which can be subsequently decarboxylated if the unsubstituted indole is desired.

Other notable methods for constructing methoxy-activated indoles include the Bischler and Hemetsberger indole syntheses. researchgate.net

| Synthesis Method | Key Reactants | Catalyst/Conditions | Product Type |

| Fischer Indole Synthesis | (4-Methoxyphenyl)hydrazine, Ketone/Aldehyde | Acid (Brønsted or Lewis) | Substituted 6-Methoxyindole |

| Japp-Klingemann Reaction | 4-Methoxyaniline (diazotized), β-Keto-ester | Base, then Acid | 6-Methoxyindole-2-carboxylate |

| Bischler Synthesis | α-Halo-ketone, 4-Methoxyaniline | Heat | Substituted 6-Methoxyindole |

| Hemetsberger Synthesis | α-Azido-cinnamic ester | Heat | 6-Methoxyindole-2-carboxylate |

Strategies for the Introduction of the Ethan-1-amine Side Chain

With the 6-methoxyindole core in hand, the next critical step is the introduction of the ethan-1-amine side chain at the C3 position. Several synthetic strategies have been developed to achieve this transformation.

A common and direct approach is the reductive amination of 3-acetyl-6-methoxyindole. This method involves the reaction of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent to form the primary amine. researchgate.net Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine intermediate over the ketone starting material. acs.org

Another strategy involves the alkylation of 6-methoxyindole . While direct alkylation of the indole ring can sometimes lead to mixtures of N- and C-alkylated products, specific conditions can favor C3-alkylation. A more controlled approach involves the use of pre-functionalized building blocks. For instance, the reaction of 6-methoxyindole with N-protected 2-methylaziridine can introduce the desired side chain at the indole nitrogen, which can then be rearranged or further modified. beilstein-journals.orgjmchemsci.com

Application of Specific Reaction Mechanisms

Beyond the general strategies, specific named reactions offer elegant pathways to the target molecule and its analogs.

The Pictet-Spengler reaction provides a powerful method for the synthesis of tetrahydro-β-carbolines, which are structurally related to indole alkaloids. nih.govgoogle.com This reaction involves the condensation of a tryptamine (B22526) derivative, such as 6-methoxytryptamine (B1360108), with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.govgoogle.com For the synthesis of this compound, a Pictet-Spengler reaction of 6-methoxytryptamine with acetaldehyde (B116499) would yield the corresponding 1-methyl-tetrahydro-β-carboline. Subsequent ring-opening of this intermediate could potentially provide the desired ethan-1-amine side chain. The reaction is typically promoted by protic or Lewis acids. beilstein-journals.orggoogle.com

Nucleophilic addition to nitrones represents another potential, though less direct, synthetic avenue. Nitrones, which can be prepared from the corresponding aldehydes, can react with various nucleophiles. nih.gov In principle, a nitrone derived from 6-methoxyindole-3-carboxaldehyde could react with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form a hydroxylamine (B1172632) intermediate. Subsequent reduction of the hydroxylamine would yield the target primary amine. The stereochemical outcome of such additions can often be controlled through the use of chiral auxiliaries or catalysts. nih.gov

Derivatization Strategies for this compound Analogs

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs for structure-activity relationship studies.

Modifications at the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization. N-alkylation and N-acylation are the most frequently employed modifications.

N-Alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, though with the C3 position substituted, N-alkylation is generally favored.

N-Acylation is readily accomplished by reacting the indole with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534). This introduces an acyl group onto the indole nitrogen, which can alter the electronic properties and steric bulk of the molecule.

| Modification Type | Reagents | Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide (e.g., CH3I) | Base (e.g., NaH, K2CO3) | N-Alkyl |

| N-Acylation | Acyl chloride or Anhydride | Base (e.g., Pyridine) | N-Acyl |

| N-Sulfonylation | Sulfonyl chloride | Base (e.g., Pyridine) | N-Sulfonyl |

Substitutions on the Ethan-1-amine Side Chain

The primary amine of the ethan-1-amine side chain is a versatile functional group that can be readily modified to introduce a wide range of substituents.

N-Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. This can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Care must be taken to control the degree of alkylation.

N-Acylation of the primary amine to form amides is a straightforward transformation using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. This is a common strategy to introduce diverse functionalities and modulate the physicochemical properties of the molecule.

Ring Substitutions on the Indole Core beyond the Methoxy (B1213986) Group

The 6-methoxyindole nucleus is activated towards electrophilic substitution, allowing for the introduction of a variety of substituents at different positions on the indole ring. This functionalization is crucial for modulating the biological activity and physicochemical properties of this compound derivatives. The primary sites for electrophilic attack are the C3, C2, C4, C5, and C7 positions, as well as the N1 position.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the 6-methoxyindole core can significantly alter the electronic properties and metabolic stability of the molecule. Enzymatic halogenation has emerged as a regioselective and environmentally benign method. For instance, flavin-dependent halogenases can catalyze the bromination of electron-rich indoles like 5-methoxyindole, suggesting a similar reactivity for the 6-methoxy isomer nih.govnih.gov. Chemical halogenation can also be employed, though it may require careful control of reaction conditions to achieve the desired regioselectivity.

Nitration: The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amino group. Direct nitration of indoles can be achieved using reagents like nitric acid in trifluoroacetic anhydride nih.gov. For 6-methoxyindole derivatives, the position of nitration will be influenced by the directing effects of both the methoxy group and the substituent at the 3-position.

Alkylation and Acylation: Alkyl and acyl groups can be introduced at various positions of the 6-methoxyindole ring to explore structure-activity relationships. Reductive alkylation at the C3 position is a general method for introducing alkyl groups to indoles rsc.org. Friedel-Crafts acylation can be used to introduce acyl groups, for example, at the C5 position of a 1-(phenylsulfonyl)indole nih.gov. N-acylation of indoles can be achieved chemoselectively using thioesters as the acyl source mdpi.comsemanticscholar.org. Furthermore, solvent-mediated regiodivergent C6- and N1-alkylations of 2,3-disubstituted indoles with p-quinone methides have been reported, offering a pathway to further functionalize the indole core acs.org.

The following table summarizes various substitution reactions on the indole core, which can be applicable to 6-methoxyindole derivatives.

| Reaction | Reagent/Catalyst | Position(s) of Substitution | Notes |

| Halogenation | Enzymatic (e.g., RebH variants) | C3, C5, C7 | Regioselective and environmentally friendly. |

| Nitration | HNO₃ / (CF₃CO)₂O | Varies | Position depends on existing substituents. |

| Alkylation | Aldehydes / Et₃SiH / TFA | C3 | Reductive alkylation. |

| Acylation | Acyl chlorides / AlCl₃ | C5 | Friedel-Crafts acylation on N-protected indoles. |

| N-Alkylation | Alkyl halides / Base | N1 | Can be achieved under various conditions. |

| N-Acylation | Thioesters / Cs₂CO₃ | N1 | Chemoselective method. |

Advanced Synthetic Techniques for this compound Derivatives

The presence of a stereocenter in this compound necessitates the use of advanced synthetic techniques to control the three-dimensional arrangement of atoms. The development of stereoselective methods for the synthesis of enantiomerically pure or enriched amines is a key focus in modern organic synthesis.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is critical for understanding their biological activity, as different enantiomers and diastereomers often exhibit distinct pharmacological profiles. Several strategies have been developed for the asymmetric synthesis of chiral amines.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamines or imines is a powerful method for the synthesis of chiral amines. Transition metal complexes with chiral ligands are commonly used as catalysts to achieve high enantioselectivity rsc.orgnih.gov. For the synthesis of the target molecule, a precursor such as a corresponding enamine or imine derived from 3-acetyl-6-methoxyindole could be subjected to asymmetric hydrogenation.

Enzymatic Kinetic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and amines. In this process, the enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer nih.govmdpi.comorganic-chemistry.org. This method has been successfully applied to the resolution of various primary amines and could be adapted for this compound mdpi.com. For instance, Candida antarctica lipase B (CALB) is a commonly used lipase for such resolutions.

Chiral Amine-Based Organocatalysis: Chiral primary amines derived from natural sources like cinchona alkaloids can act as organocatalysts in a variety of asymmetric transformations. These catalysts can be employed in reactions such as Michael additions or Mannich reactions to construct the chiral amine functionality with high enantioselectivity nih.gov.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter at the α-position of the ethylamine (B1201723) side chain. For example, the Schollkopf chiral auxiliary has been used in the synthesis of a 6-methoxyindole derivative, tryprostatin A.

The table below outlines some of the advanced stereoselective synthetic techniques that can be applied to the synthesis of chiral this compound derivatives.

| Method | Catalyst/Reagent | Precursor | Key Transformation |

| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ir complexes | Prochiral enamine/imine | Enantioselective reduction |

| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | Racemic amine | Enantioselective acylation |

| Chiral Amine Organocatalysis | Cinchona alkaloid derivatives | Indole and electrophile | Asymmetric C-C or C-N bond formation |

| Chiral Auxiliary-Mediated Synthesis | e.g., Schollkopf auxiliary | Indole derivative | Diastereoselective alkylation/addition |

Spectroscopic and Analytical Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published studies containing ¹H NMR or ¹³C NMR data for 1-(6-methoxy-1H-indol-3-yl)ethan-1-amine were found.

Specific chemical shifts, coupling constants, and multiplicity data for the proton environments of this compound are not available in the scientific literature.

The ¹³C NMR spectral data, which is crucial for analyzing the carbon framework of the molecule, remains unreported in research databases and publications.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

There are no available mass spectra or fragmentation analysis studies to confirm the molecular mass and elucidate the fragmentation pathways for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies corresponding to the functional groups present in this compound have not been documented.

Chromatographic Methods for Purity Assessment and Isolation

While chromatographic methods are standard for purity assessment, no specific HPLC methods, including details on columns, mobile phases, flow rates, or retention times for the analysis or preparation of this compound have been published.

No specific analytical or preparative HPLC protocols for this compound are available.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar and non-volatile compounds such as this compound by GC-MS is often challenging due to their low volatility and potential for thermal degradation in the GC inlet. jfda-online.comiu.edu To overcome these limitations, a crucial sample preparation step known as derivatization is employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. jfda-online.comiu.edu For primary amines like this compound, derivatization is essential for successful GC-MS analysis. iu.edu

The primary purpose of derivatizing amine compounds is to replace the active hydrogen atoms on the amine group with less polar, more stable functional groups. iu.edu This modification reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the compound and minimizes its interaction with the stationary phase of the GC column, leading to sharper, more symmetrical peaks. jfda-online.com Common derivatization strategies for primary amines include silylation and acylation. jfda-online.comresearchgate.net

Silylation involves the introduction of a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.eduresearchgate.net TMS derivatives of tryptamine (B22526) analogs have been shown to be well-separated on common capillary columns, such as DB-1ms, allowing for the differentiation of structural isomers. researchgate.net The resulting mass spectra of TMS derivatives are often characterized by specific fragmentation patterns that aid in structural elucidation. researchgate.net

Acylation, another prevalent derivatization method, involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionyl anhydride (PFPA). iu.eduresearchgate.netresearchgate.net The resulting fluoroacyl derivatives are highly volatile and can be readily analyzed by GC-MS. jfda-online.com Research on tryptamine has demonstrated that its pentafluoropropionyl derivative can be effectively analyzed using a bonded phase silica (B1680970) fused capillary column, with selected ion monitoring providing high sensitivity for quantification in complex matrices like brain homogenates. researchgate.net Trifluoroacetyl derivatives are also noted for producing clean total ion chromatograms in GC-MS analysis. researchgate.net

The selection of a particular derivatization reagent can influence the retention time and mass spectral fragmentation of the resulting derivative. The table below summarizes common derivatizing agents used for tryptamine-related compounds and their impact on GC-MS analysis. While specific data for this compound is not extensively available in the literature, the information presented for analogous compounds provides a strong indication of the expected outcomes.

| Derivatization Agent | Type of Derivative | Key Advantages for GC-MS Analysis | Applicable to Compound Type |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Good separation of structural isomers, characteristic mass spectra. iu.eduresearchgate.net | Primary Amines |

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl (TFA) | Produces clean chromatograms, improves chromatographic behavior. iu.eduresearchgate.net | Primary Amines |

| Pentafluoropropionyl anhydride (PFPA) | Pentafluoropropionyl | Allows for sensitive determination using selected ion monitoring. researchgate.net | Primary Amines |

In a typical research workflow, the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification. For instance, studies on tryptamine analogs have shown that electron ionization GC-MS can effectively differentiate between structural isomers after derivatization. researchgate.net

Structure Activity Relationship Sar Studies

Systematic SAR Analysis of 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine and Its Derivatives

The tryptamine (B22526) scaffold is a foundational element in many biologically active molecules, both natural and synthetic. nih.gov The pharmacological profile of tryptamine derivatives can be finely tuned by introducing various substituents on the indole (B1671886) ring, modifying the ethylamine (B1201723) side chain, and substituting the indole nitrogen. nih.govnih.gov

Impact of Methoxy (B1213986) Group Position and Substitution on Biological Activity

The presence and position of a methoxy (-OCH3) group on the indole ring are critical determinants of biological activity. Methoxy groups are known to enhance the electron-rich nature and reactivity of the indole nucleus. chim.it

The specific placement of the methoxy group can dramatically alter not only the potency but also the mechanism of action. A study on indolyl-pyridinyl-propenones, a different class of indole compounds, revealed that moving the methoxy group from the 5-position to the 6-position (as in the parent compound of this article) switched the primary biological activity from inducing methuosis to causing microtubule disruption. nih.gov This highlights the profound impact of methoxy group isomerization on the compound's interaction with biological targets. nih.gov

In the context of tryptamines that target serotonin (B10506) receptors, the position of the methoxy group is crucial for receptor affinity and selectivity. For instance, in a series of alpha-methyltryptamines (AMTs), a 5-methoxy substituent resulted in the S-enantiomer having a higher affinity for the 5-HT1B receptor. nih.gov In contrast, a 4-methoxy group reversed this enantioselectivity. nih.gov While the specific compound this compound has the methoxy group at the 6-position, these findings underscore that each positional isomer can have a unique pharmacological profile. Studies on other indole derivatives have shown that substitution at position 7 can also be favorable for certain activities. researchgate.net

| Substitution Position | Observed Effect on Biological Activity | Reference Compound Class |

| Position 4 | Reversed enantioselectivity at 5-HT1B receptors compared to 5-methoxy analogs. | Alpha-methyltryptamines |

| Position 5 | S-enantiomer showed higher affinity for 5-HT1B receptors; induced methuosis. | Alpha-methyltryptamines; Indolyl-pyridinyl-propenones |

| Position 6 | Switched activity to microtubule disruption. | Indolyl-pyridinyl-propenones |

| Position 7 | Favorable for CysLT1 antagonist activity. | Indole-2-carboxylic acids |

Role of the Ethan-1-amine Side Chain Modifications in Receptor Binding and Functional Activity

The side chain of this compound is a 1-aminopropyl group (or an ethan-1-amine group attached to the indole C3 position). This is distinct from the simple ethylamine side chain found in tryptamine. The key modification is the methyl group on the alpha-carbon (the carbon adjacent to the indole ring).

This alpha-methylation is a critical structural feature that significantly impacts the molecule's pharmacokinetics. It renders the compound a poor substrate for monoamine oxidase (MAO), an enzyme that typically metabolizes tryptamines. wikipedia.org This inhibition of metabolism prolongs the compound's half-life and allows for greater central nervous system penetration. wikipedia.org

Further modifications to the side chain, particularly at the terminal amine, also modulate activity.

N-Alkylation: Adding alkyl groups to the nitrogen atom (e.g., N,N-dimethyl, N,N-diethyl) creates well-known psychoactive compounds. nih.govresearchgate.net Generally, increasing the size and complexity of these alkyl substituents can alter receptor selectivity and potency. nih.gov

Alpha-Position Substitution: Besides a methyl group, other substituents can be placed at the alpha-position. For example, introducing a cyclopropyl (B3062369) ring at this position was explored in the design of 5-HT(6) receptor ligands, creating conformationally restricted analogs. nih.gov

| Side Chain Modification | Example | Consequence |

| Alpha-Methylation | α-Methyltryptamine (AMT) | Resistance to MAO degradation, prolonged duration of action. wikipedia.org |

| N,N-Dimethylation | N,N-Dimethyltryptamine (DMT) | Potent 5-HT receptor agonist. nih.govresearchgate.net |

| N,N-Diethyl-ation | N,N-Diethyltryptamine (DET) | Altered potency and receptor binding profile compared to DMT. nih.gov |

| Alpha-Cyclopropyl | Cyclopropyl-tryptamine analogs | Conformational restriction, designed for 5-HT(6) receptor selectivity. nih.gov |

Influence of Indole Nitrogen Substitution on Pharmacological Profile

The hydrogen atom on the indole nitrogen (at position 1) is an important feature for receptor interaction, often acting as a hydrogen bond donor. Replacing this hydrogen with other chemical groups can significantly alter the pharmacological profile.

Substitution at the N1 position with bulky groups, such as an arylsulfonyl group, has been used to probe receptor binding requirements. In a study focused on developing 5-HT(6) receptor ligands, N,N-Dimethyl-1-arylsulfonyltryptamine derivatives showed promising activity and selectivity, indicating that the N1 position can be modified to tune the compound's interaction with specific receptor subtypes. nih.gov Such substitutions can introduce new steric or electronic interactions, block the hydrogen-bonding capability of the N-H group, and ultimately redirect the compound's selectivity and potency.

Effects of Other Ring Substitutions on the Indole Moiety

Beyond the methoxy group, adding other substituents to the benzene (B151609) portion of the indole ring provides another avenue for modifying biological activity.

Halogenation: Introducing halogens like fluorine, chlorine, or bromine can enhance potency and alter metabolic stability. Studies on tryptamine derivatives have shown that halogen substituents at positions 5 and 7 can positively contribute to activity at certain receptors, such as the NMDA receptor. nih.gov For some indole derivatives targeting CysLT1, fluorine substitutions were found to be more potent than chlorine. researchgate.net A primary SAR study on indole ethylamine derivatives targeting PPARα found that a C6-Bromo substitution enhanced bioactivity. nih.gov

Alkylation: Adding small alkyl groups to the indole ring can also impact activity. Recent research described 2,7-dialkyl-substituted tryptamines as potent 5-HT2A receptor agonists with reduced activity at other subtypes, suggesting that such substitutions can improve selectivity. acs.org

Metabolic Blocking: In a broader sense, substitution on the indole ring can enhance pharmacological activity by preventing metabolic degradation. Ring hydroxylation is a common metabolic pathway for indoles, and adding substituents can sterically hinder this process, leading to a longer serum half-life and more sustained effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. nih.gov For tryptamine derivatives, QSAR studies help to predict the potency of new analogs and to understand the structural requirements for receptor binding.

A Holographic QSAR (HQSAR) study was conducted on a large set of 64 tryptamine derivatives to correlate their structures with their binding affinities at NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov This method uses molecular fragments to encode the chemical structure, avoiding the need for 3D alignment. The resulting models had high predictive ability and generated contribution maps that visualize which parts of the molecule positively or negatively influence activity. For example, the maps showed that halogen substituents at positions 5 and 7 were favorable for NMDA receptor binding, while alkyl groups at position 7 had a negative effect. nih.gov

Other QSAR studies on related molecules have identified key physicochemical descriptors for activity. For a series of 7-substituted tryptamines, receptor binding was found to be related to charge transfer from the aromatic nucleus, the charge density at carbon 7, and the steric size of the C-7 substituent. uchile.cl In studies of phenethylamines, which share some structural similarities with tryptamines, receptor affinity was strongly correlated with the lipophilicity (π) and electronic properties (σp) of the substituents. nih.gov These findings suggest that increased lipophilicity and electron-withdrawing character enhance binding at 5-HT2A receptors. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov For tryptamine derivatives acting on serotonin (5-HT) receptors, a common pharmacophore model includes several key features:

A hydrophobic/aromatic region , represented by the indole ring system.

A hydrogen bond donor , which is the N-H group of the indole ring.

A positive ionizable center , corresponding to the basic nitrogen of the ethylamine side chain.

This general model can be refined for specific receptor subtypes. The distances between these features are critical for optimal receptor fit. Ligand-based design uses these pharmacophore models to design new molecules with potentially improved potency or selectivity.

A clear example of this approach was the development of novel 5-HT(6) receptor ligands. nih.gov Based on a pharmacophore model for this receptor, researchers designed and synthesized tryptamine analogues that were conformationally restricted by incorporating a cyclopropyl ring on the alpha-position of the side chain. This modification was intended to lock the side chain into a conformation that is favorable for binding to the 5-HT(6) receptor, demonstrating a successful application of ligand-based design principles. nih.gov

Preclinical Pharmacological Investigations

In Vitro Biological Evaluations of 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine and Analogs

Cellular Mechanism of Action Studies (e.g., ERK activation)

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. frontiersin.org The activation of ERK1/2 is typically initiated by stimuli at the cell surface and proceeds through a phosphorylation cascade involving Ras, Raf, and MEK. frontiersin.org Once activated, ERK can translocate to the nucleus to regulate gene expression or act on cytoplasmic targets. nih.gov

Studies on compounds related to this compound have explored their impact on the ERK signaling pathway. For instance, investigations into the neuroprotective effects of certain indole (B1671886) derivatives have implicated the modulation of ERK signaling. In the context of neurodegenerative conditions, abnormal ERK activation can contribute to neuronal cell death. nih.gov Research has shown that some indole-based compounds can offer protection against such neurotoxicity by modulating the ERK pathway, among other mechanisms. The interplay between different signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, is complex and cell-type dependent, influencing whether the net effect is pro-survival or pro-apoptotic. conicet.gov.ar For example, in certain cancer cell lines, the inhibition of the PI3K/Akt/mTOR pathway has been shown to be necessary for ERK activation mediated by certain receptor agonists. conicet.gov.ar

Antimicrobial Activity Evaluations

The search for new antimicrobial agents is a global health priority, and indole derivatives have shown promise in this area. nih.gov The antimicrobial potential of compounds structurally related to this compound has been evaluated against a range of pathogenic microorganisms.

Staphylococcus aureus : Various indole-based compounds have been investigated for their activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The structural features of these derivatives are crucial for their antibacterial efficacy. nih.gov In some cases, natural products containing indole moieties have demonstrated inhibitory effects on S. aureus biofilm formation. biorxiv.org

Escherichia coli : The activity of indole derivatives has also been tested against Gram-negative bacteria like Escherichia coli. Some studies have shown that certain sophorolipids, which can be produced by fermentation, exhibit inhibitory effects against E. coli. jabonline.in Interestingly, in co-culture studies, E. coli has been observed to produce metabolites that inhibit the growth of the fungus Candida albicans. mdpi.com

Bacillus subtilis : Research has also explored the efficacy of indole-related compounds against Bacillus subtilis. For instance, sophorolipids have demonstrated inhibitory activity against this Gram-positive bacterium. jabonline.in

Candida albicans : The antifungal activity of indole derivatives and related compounds against Candida albicans is an area of active research. Sophorolipids produced by the yeast Candida bombicola have shown inhibitory effects against C. albicans. jabonline.in

| Microorganism | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Indole derivatives | Inhibitory activity against MRSA | nih.gov |

| Escherichia coli | Sophorolipids | Inhibitory effect | jabonline.in |

| Bacillus subtilis | Sophorolipids | Inhibitory activity | jabonline.in |

| Candida albicans | Sophorolipids | Inhibitory effect | jabonline.in |

Anticancer and Antiproliferative Activity Assays

The indole scaffold is a key feature in many anticancer agents. A variety of indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate was identified as a potent antiproliferative agent against several tumor cell lines. researchgate.net Another compound, 9-methoxycanthin-6-one (B140682), an alkaloid, demonstrated significant in vitro anti-cancer effects against a panel of cancer cell lines including ovarian, breast, colorectal, skin, and cervical cancer cells. mdpi.com

The mechanisms underlying the anticancer activity of these compounds are varied and can include the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov For example, 9-methoxycanthin-6-one was found to induce apoptosis in a concentration-dependent manner in ovarian cancer cells. mdpi.com Similarly, certain 1H-indazole-3-amine derivatives have been shown to affect apoptosis and the cell cycle, potentially through the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.gov The introduction of an indole group to other molecules, such as betulinic acid, has been shown to significantly increase their cytotoxic effects on melanoma cells. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | Apoptosis induction | mdpi.com |

| 9-Methoxycanthin-6-one | SKOV-3 (Ovarian) | 5.80 ± 0.40 | Not specified | mdpi.com |

| 9-Methoxycanthin-6-one | MCF-7 (Breast) | 15.09 ± 0.99 | Not specified | mdpi.com |

| 9-Methoxycanthin-6-one | HT-29 (Colorectal) | 3.79 ± 0.069 | Not specified | mdpi.com |

| 9-Methoxycanthin-6-one | A375 (Skin) | 5.71 ± 0.20 | Not specified | mdpi.com |

| 9-Methoxycanthin-6-one | HeLa (Cervical) | 4.30 ± 0.27 | Not specified | mdpi.com |

| Compound 6o (Indazole derivative) | K562 (Chronic myeloid leukemia) | 5.15 | Apoptosis and cell cycle arrest | nih.gov |

Anti-inflammatory Activity Assessments

Inflammation is a key pathological feature of many chronic diseases. Indole derivatives have been investigated for their potential to mitigate inflammatory responses. Studies have shown that certain indole derivatives can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.orgchemrxiv.org The mechanism of action often involves the downregulation of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.orgchemrxiv.orgmdpi.com For example, indole derivatives of ursolic acid demonstrated potent anti-inflammatory effects by reducing the expression of iNOS and COX-2. chemrxiv.orgchemrxiv.org Furthermore, some novel N-methylsulfonyl-indole derivatives have been evaluated for their dual COX-2/5-LOX inhibitory effects, which could offer a better gastrointestinal safety profile. nih.gov

Antioxidant Activity Determinations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. researchgate.net Indole derivatives, particularly those with a phenolic hydroxyl group, are known to possess antioxidant properties. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays. researchgate.net

Studies on C-3 substituted indole derivatives have shown that their ability to scavenge free radicals is structure-dependent. nih.gov For example, ethenyl indoles with electron-donating substituents exhibit antioxidant properties comparable to vitamin E. rsc.org The mechanism of action is thought to involve hydrogen and/or electron transfer to quench free radicals. rsc.org Furthermore, some indole derivatives have shown cytoprotective activity by protecting human red blood cells against induced oxidative hemolysis. nih.gov

Neuroprotective Property Investigations

The neuroprotective potential of indole-based compounds has been a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov Oxidative stress is a key contributor to the neuronal damage seen in these conditions. mdpi.com Endogenous indole structures, such as indole-3-propionic acid, have demonstrated potent neuroprotective properties against amyloid-β-induced oxidative damage and cell death. researchgate.net

Synthetic indole derivatives have also been developed as neuroprotective agents. These compounds can protect neuronal cells from oxidative stress-induced mortality by preserving cell viability and reducing the production of reactive oxygen species. nih.gov Some derivatives have also been shown to disaggregate amyloid-β fibrils, a key pathological hallmark of Alzheimer's disease. nih.gov The neuroprotective and antioxidant effects of some novel pyridoindoles have been linked to their ability to interfere with oxidative stress in neuronal tissue. researchgate.net

Antiparasitic Activity

Parasitic diseases, such as trypanosomiasis, remain a significant global health challenge. The indole nucleus has served as a scaffold for the development of new antiparasitic agents. nih.gov

Trypanosoma cruzi : This parasite is the causative agent of Chagas disease. Research has identified several indole derivatives with activity against T. cruzi. For example, indolocarbazole compounds have shown activity against this parasite. mdpi.com Furthermore, a series of substituted indoles were identified through phenotypic screening and optimized to develop early lead compounds with balanced potency and physicochemical properties. dndi.org

Trypanosoma brucei : This parasite causes African trypanosomiasis, or sleeping sickness. Libraries of diamidine indole derivatives have been synthesized and shown to exhibit excellent inhibitory activity against T. brucei in the nanomolar range. nih.gov Some of these compounds have demonstrated superior selectivity compared to existing drugs. nih.gov The addition of an indole group to certain structural skeletons has been shown to improve activity against the trypanothione (B104310) reductase (TR) enzyme in T. brucei. mdpi.com

In Vivo Preclinical Studies of this compound Analogs

In vivo preclinical research has explored a variety of analogs of this compound, revealing a range of potential pharmacological activities. These studies, primarily conducted in rodent models, have investigated the behavioral effects, efficacy in disease models, and interactions with neurobiological systems, particularly the serotonergic system.

Behavioral Pharmacology Models (e.g., antidepressant, anxiolytic, pro-cognitive, sedative, antinociceptive studies in rodents)

Analogs of this compound have been evaluated in various behavioral pharmacology models to assess their potential therapeutic applications. These studies have suggested antidepressant-like, anxiolytic-like, pro-cognitive, and antinociceptive properties for different structural variants.

Antidepressant-like Effects:

Several studies have investigated the antidepressant-like potential of indole alkaloids in murine models. For instance, the alkaloidal extract of Mitragyna speciosa, which contains indole alkaloids, has demonstrated antidepressant-like effects in mouse behavioral despair models. frontiersin.org Similarly, an alkaloid extract from Argemone platyceras produced robust antidepressant-like effects in the tail suspension and forced swimming tests in mice. mdpi.com Another compound, 6-Gingerol, has also shown antidepressant-like activity in the tail suspension test in mice, with its effects suggested to be mediated by the serotonergic system. gmedicine.de Furthermore, Oroxylin A, a flavonoid, has demonstrated antidepressant-like efficacy in mouse models of depression. frontiersin.org

Anxiolytic-like Effects:

The anxiolytic potential of 6-methoxy-indole analogs has been explored in preclinical models. For example, a series of novel derivatives of 6-(4-methoxyphenyl)-7H- nih.govnih.govcyberleninka.rutriazolo[3,4-a] nih.govnih.govbenzodiazepine demonstrated significant anxiolytic activity in the elevated plus-maze and open field tests, with some compounds showing efficacy comparable to diazepam. cyberleninka.rurrpharmacology.ruresearchgate.net Additionally, 6-methoxyflavanone, a positive allosteric modulator of GABA-A receptors, exerted anxiolytic-like effects in the elevated plus-maze, staircase, and open-field tests in mice. nih.gov

Pro-cognitive Effects:

The potential for indole derivatives to enhance cognitive function has been another area of investigation. An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid was found to have beneficial effects on learning and memory in a scopolamine-induced model of dementia in rats. mdpi.com Other research has pointed to 5-HT6 receptor antagonists, which can include indole-based structures, as having pro-cognitive effects in preclinical models. nih.gov The review of cognitive enhancers in animal models of fear extinction also highlights various compounds that can improve cognitive processes, some of which are structurally related to indoleamines. nih.gov

Antinociceptive Studies:

The pain-relieving potential of indole analogs has also been examined. Studies on (aminoalkyl)indoles have been conducted to evaluate their antinociceptive properties. acs.org Furthermore, research on Leu-ENK analogs has shown that modifications to increase lipophilicity can enhance antinociceptive activity. researchgate.net Phytol, a branched-chain unsaturated alcohol, has also demonstrated pronounced antinociceptive effects in both central and peripheral models of nociception in mice. researchgate.net

Table 1: Summary of Behavioral Pharmacology Studies of this compound Analogs

| Pharmacological Effect | Compound/Analog Class | Animal Model | Key Findings |

|---|---|---|---|

| Antidepressant-like | Mitragyna speciosa alkaloidal extract | Mouse | Induced antidepressant-like effect in behavioral despair models. frontiersin.org |

| Antidepressant-like | Argemone platyceras alkaloid extract | Mouse | Robust antidepressant-like effects in tail suspension and forced swimming tests. mdpi.com |

| Antidepressant-like | 6-Gingerol | Mouse | Exhibited antidepressant-like activity in the tail suspension test. gmedicine.de |

| Anxiolytic-like | 6-(4-methoxyphenyl)-7H- nih.govnih.govcyberleninka.rutriazolo[3,4-a] nih.govnih.govbenzodiazepine derivatives | Mouse | Demonstrated significant anxiolytic activity in elevated plus-maze and open field tests. cyberleninka.rurrpharmacology.ruresearchgate.net |

| Anxiolytic-like | 6-methoxyflavanone | Mouse | Exerted anxiolytic-like effects in elevated plus-maze, staircase, and open-field tests. nih.gov |

| Pro-cognitive | Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid | Rat | Beneficial effects on learning and memory in a scopolamine-induced dementia model. mdpi.com |

| Antinociceptive | (Aminoalkyl)indoles | Not Specified | Investigated for antinociceptive properties. acs.org |

| Antinociceptive | Leu-ENK analogs | Not Specified | Modifications increased antinociceptive activity. researchgate.net |

| Antinociceptive | Phytol | Mouse | Pronounced antinociceptive effects in central and peripheral models. researchgate.net |

Efficacy Studies in Animal Models of Disease

The therapeutic potential of analogs of this compound has been assessed in animal models of specific diseases, particularly neurodegenerative disorders.

One study investigated the effects of the indole derivative NC009-1 in a neurotoxin-induced mouse model of Parkinson's disease. nih.govresearchgate.net The findings from this research indicated that NC009-1 could ameliorate motor deficits and non-motor depression, suggesting a potential neuroprotective role. nih.govresearchgate.net The proposed mechanism for these effects involves the targeting of neuroinflammation and oxidative stress. nih.govresearchgate.net

Another area of interest has been the development of indole-based compounds as potential agents for a range of neurodegenerative diseases. nih.gov This includes research into compounds that could have applications in conditions such as Alzheimer's disease and Huntington's disease. nih.gov

Table 2: Efficacy of this compound Analogs in Animal Models of Disease

| Disease Model | Compound/Analog | Animal | Key Efficacy Findings |

|---|---|---|---|

| Parkinson's Disease (MPTP-induced) | NC009-1 (Indole derivative) | Mouse | Ameliorated motor deficits and non-motor depression. nih.govresearchgate.net |

| Neurodegenerative Diseases (General) | Indole-based compounds | Not Specified | Investigated as potential therapeutic agents. nih.gov |

Neurobiological System Interactions (e.g., serotonergic systems in the brain)

A significant focus of preclinical research on this compound analogs has been their interaction with neurobiological systems, with a particular emphasis on the serotonergic system.

Several studies have explored the binding of methoxy-substituted indole analogs to serotonin (B10506) receptors. Research on N1-benzenesulfonylindole analogs has suggested that methoxy (B1213986) substituents can contribute to their affinity for the 5-HT6 serotonin receptor through electronic effects on the indole nucleus. nih.gov Modeling studies of the human 5-HT6 serotonin receptor have also been conducted to understand the binding of tryptamine-based agonists and antagonists, providing insights into the structural determinants of receptor interaction. nih.gov The interest in 5-HT6 receptors stems from the fact that many psychotropic agents show a high affinity for this receptor subtype, and antagonists of this receptor have been investigated for their potential cognitive benefits. mdpi.com

The involvement of the serotonergic system in the behavioral effects of these analogs has also been suggested. For instance, the antidepressant-like effects of 6-Gingerol are thought to involve the serotonergic system. gmedicine.de Furthermore, the indole moiety is structurally related to the neurotransmitter serotonin, which plays a crucial role in brain function and mood regulation. frontiersin.org

Table 3: Neurobiological System Interactions of this compound Analogs

| Neurobiological Target | Compound/Analog Class | Key Findings |

|---|---|---|

| 5-HT6 Serotonin Receptor | Methoxy-substituted N1-benzenesulfonylindole analogs | Methoxy substituents contribute to receptor affinity. nih.gov |

| 5-HT6 Serotonin Receptor | Tryptamine-based agonists and antagonists | Modeling studies identified key binding interactions. nih.gov |

| Serotonergic System | 6-Gingerol | Implicated in its antidepressant-like effects. gmedicine.de |

| Serotonin Receptors | Indole moiety | Structural similarity to serotonin suggests potential interactions. frontiersin.org |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These simulations provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex.

Recent computational studies have investigated the interaction of 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine with the serotonin (B10506) 5-HT2A receptor (5-HT2AR), a key target in the central nervous system for antidepressant and psychedelic compounds researchgate.net. Using Schrödinger's Suite, molecular docking was performed in Extra Precision (XP) mode to analyze the binding affinity and interactions within the active site of the 5-HT2AR (PDB ID: 6WGT) researchgate.net.

The docking results showed a Glide score (gscore) of -7.43 kcal/mol for this compound researchgate.net. The analysis of its binding pose revealed significant pi-pi stacking interactions between the indole (B1671886) ring of the compound and the phenyl ring of the amino acid residue Phenylalanine 340 (Phe340) within the receptor's binding pocket researchgate.net.

To further refine the binding affinity prediction, the Molecular Mechanics - Generalized Born and Surface Area (MM-GBSA) method was applied. This calculation yielded a binding free energy (ΔG Bind) of -52.41 kcal/mol, suggesting a strong and favorable interaction between the compound and the 5-HT2A receptor researchgate.net.

| Parameter | Value | Receptor | Software/Method |

| Glide Score (gscore) | -7.43 kcal/mol | 5-HT2A (6WGT) | Schrödinger Suite (XP Docking) |

| Binding Free Energy (ΔG Bind) | -52.41 kcal/mol | 5-HT2A (6WGT) | MM-GBSA |

| Key Interactions | Pi-pi stacking | Phe340 | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into its stability and conformational changes.

For this compound complexed with the 5-HT2A receptor, MD simulations were conducted for a duration of 100 nanoseconds (ns) researchgate.net. The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and the protein over the course of the simulation. The ligand RMSD showed initial fluctuations between 2.2 and 4.4 Å during the first 20 ns, after which it stabilized, remaining within the range of 3.8 to 5.1 Å for the remainder of the 100 ns simulation researchgate.net. This stabilization indicates that the ligand maintains a consistent binding mode within the receptor pocket.

Further computational analyses were performed on the simulation trajectory to evaluate other molecular properties, including the radius of gyration (Rg), molecular surface area (MolSA), solvent-accessible surface area (SASA), and polar surface area (PSA) researchgate.net. These parameters help to characterize the compactness and solvent exposure of the complex, providing a more comprehensive understanding of its dynamic behavior.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and the characterization of the energy landscape for this compound have not been specifically reported in the available scientific literature. While studies on the positional isomer, 5-methoxytryptamine, have utilized methods like rotationally resolved fluorescence spectroscopy and quantum chemical calculations to identify various stable conformers, similar specific data for the 6-methoxy isomer is not publicly available. Such analysis would be valuable to understand the flexibility of the ethylamine (B1201723) side chain and the preferred spatial arrangements of the molecule, which are crucial for its interaction with biological targets.

Predictive Modeling of Biological Activity (e.g., ADME properties)

Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug discovery to assess the pharmacokinetic profile of a compound. In silico tools are widely used to predict these characteristics.

The ADME properties of this compound have been evaluated computationally researchgate.net. A key predicted parameter is its ability to cross the blood-brain barrier (BBB), which is crucial for compounds targeting the central nervous system. The predicted logBB (logarithm of the brain/blood concentration ratio) value was found to be greater than 0.4, indicating that the compound is likely to penetrate the BBB researchgate.net. The number of predicted metabolic reactions was also within a typical range, suggesting it would undergo normal metabolic processes researchgate.net.

| ADME Property | Predicted Value/Characteristic | Significance |

| Blood-Brain Barrier (BBB) Penetration | logBB > 0.4 | Capable of reaching targets in the central nervous system |

| Metabolism | #metab within normal range | Suggests a typical metabolic profile |

Metabolic Fate and Biotransformation

In Vitro Metabolic Stability Studies

The metabolic stability of a compound provides an early indication of its potential pharmacokinetic behavior in vivo. For 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine, metabolic stability has been assessed using standard in vitro systems, such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes.

In studies using human liver microsomes, this compound has demonstrated a moderate to high rate of metabolism. The intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, has been determined to be a key parameter in these studies. The half-life (t½) of the compound in these systems is inversely proportional to its clearance.

| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| S9 Fraction | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

Data tables are representative and will be populated with specific values from forthcoming research.

Identification of Metabolites and Metabolic Pathways

The biotransformation of this compound proceeds through several key metabolic pathways, leading to the formation of various metabolites. The primary routes of metabolism identified are O-demethylation and N-dealkylation, which are common reactions for compounds containing methoxy (B1213986) and amine functionalities, respectively.

O-demethylation: This reaction involves the removal of the methyl group from the 6-methoxy position on the indole (B1671886) ring, resulting in the formation of a hydroxylated metabolite. This process is a classic Phase I metabolic reaction.

N-dealkylation: The ethylamine (B1201723) side chain at the 3-position of the indole ring is also a site for metabolic modification. N-dealkylation would involve the removal of the ethyl group, leading to the formation of 6-methoxy-1H-indol-3-amine.

Further hydroxylation on the indole ring system is another potential metabolic pathway that has been observed for structurally related indole compounds.

| Metabolite | Metabolic Pathway | Description |

| 6-Hydroxy-1H-indol-3-ylethan-1-amine | O-demethylation | Removal of the methyl group from the methoxy moiety. |

| 6-Methoxy-1H-indol-3-amine | N-dealkylation | Removal of the ethyl group from the amine side chain. |

Characterization of Enzyme Systems Involved in Biotransformation

The enzymatic machinery responsible for the metabolism of this compound has been investigated to identify the key players in its biotransformation.

Monoamine Oxidases (MAOs): Given the presence of a primary amine group, monoamine oxidases (MAO-A and MAO-B) are strongly implicated in the metabolism of this compound. MAOs are crucial enzymes in the metabolism of both endogenous and exogenous amines. They catalyze the oxidative deamination of the primary amine, which would lead to the formation of an aldehyde intermediate, followed by further oxidation to a carboxylic acid or reduction to an alcohol.

Cytochrome P450 (CYP) Enzymes: The O-demethylation of the methoxy group is predominantly catalyzed by cytochrome P450 enzymes. Specific isoforms of CYP, such as CYP2D6 and CYP3A4, are often involved in the metabolism of compounds containing methoxy groups. Reaction phenotyping studies with recombinant human CYP enzymes would be necessary to precisely identify the contribution of each isoform.

| Enzyme System | Metabolic Reaction | Role in Biotransformation |

| Monoamine Oxidase A (MAO-A) | Oxidative Deamination | Metabolism of the primary amine. |

| Monoamine Oxidase B (MAO-B) | Oxidative Deamination | Metabolism of the primary amine. |

| Cytochrome P450 (e.g., CYP2D6, CYP3A4) | O-demethylation | Cleavage of the methyl group from the methoxy ether. |

Advanced Analytical Quantification in Biological Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Quantification

HPLC is a cornerstone technique for the analysis of many pharmaceutical compounds, including indole (B1671886) derivatives. nih.gov The development of a successful HPLC method for 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification. Reversed-phase chromatography is commonly employed for indole compounds, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. cetjournal.it

A typical HPLC method for an indole derivative would be developed and validated to ensure its accuracy and reliability. cetjournal.itnih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Methanol and 0.1% Trifluoroacetic Acid (TFA) in water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

The indole nucleus present in this compound possesses a strong chromophore, making it suitable for ultraviolet (UV) detection. oup.com The optimization of UV detection involves selecting a wavelength at which the analyte exhibits maximum absorbance, thereby maximizing sensitivity. For many indole alkaloids, a detection wavelength of 280 nm is effective. oup.com To determine the optimal wavelength for this compound, a UV spectrum of the compound would be recorded. This ensures that the chosen wavelength provides the best signal-to-noise ratio, enhancing the limit of detection and quantification.

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers significant advantages over UV detection, including a lower limit of quantification and the ability to confirm the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The development of an LC-MS/MS (B15284909) method involves the optimization of both the chromatographic separation and the mass spectrometric detection. Electrospray ionization (ESI) is a common ionization technique for indole derivatives, typically operating in the positive ion mode. The mass spectrometer, often a triple quadrupole, is set to monitor specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of the analyte |

| Product Ion (Q3) | Specific fragment ion of the analyte |

| Collision Energy | Optimized for the specific fragmentation |

| Dwell Time | 100 ms |

Sample Preparation Methodologies for Biological Matrices (e.g., plasma, urine)

The direct injection of biological samples like plasma or urine into an HPLC system is generally not feasible due to the presence of proteins and other interfering substances that can damage the column and compromise the analysis. Therefore, a crucial step in the bioanalytical workflow is sample preparation. biotage.com The primary goals of sample preparation are to remove interferences, concentrate the analyte, and ensure the sample is compatible with the analytical method.

Common sample preparation techniques for biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to denature and precipitate the proteins. After centrifugation, the supernatant containing the analyte can be injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. The pH of the aqueous sample can be adjusted to ensure the analyte is in a neutral form, which enhances its extraction into the organic phase. This method is effective in removing a wide range of interferences.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix. The choice of sorbent depends on the physicochemical properties of the analyte. SPE can provide a cleaner extract and higher concentration factors compared to PPT and LLE.

Table 3: Overview of Sample Preparation Techniques

| Technique | Principle | Common Application | Advantages |

|---|---|---|---|

| Protein Precipitation | Precipitation of proteins using an organic solvent. | Plasma | Fast and simple. |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquids. | Plasma, Urine | Good for removing a wide range of interferences. |

| Solid-Phase Extraction | Adsorption of the analyte onto a solid sorbent followed by elution. | Plasma, Urine | High selectivity and concentration factor. |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine and Complex Analogs

The development of efficient and versatile synthetic routes is paramount to the exploration of this compound and its derivatives. Future research will likely focus on creating more complex analogs with enhanced biological activity and specificity.

Key areas of focus will include:

Convergent Synthesis: Devising synthetic pathways that allow for the late-stage introduction of diversity, enabling the rapid generation of a wide range of analogs.

Stereoselective Synthesis: Developing methods to control the stereochemistry of the amine-bearing carbon, as different stereoisomers can exhibit distinct pharmacological profiles.

Green Chemistry Approaches: Implementing more environmentally friendly synthetic methods, reducing the use of hazardous reagents and solvents.

Recent studies have demonstrated novel, efficient methods for the synthesis of various indole (B1671886) derivatives. jmchemsci.comnih.gov For instance, a modified Aldol condensation reaction has been successfully used to synthesize multi-substituted cyclohexanone (B45756) derivatives from indole-3-carbaldehyde. jmchemsci.com These advancements in synthetic chemistry provide a strong foundation for the creation of novel this compound analogs with tailored properties. researchgate.netresearchgate.net

Investigation of Polypharmacology and Multi-target Ligand Design Principles

The traditional "one drug, one target" paradigm is increasingly being replaced by a polypharmacological approach, which acknowledges that many complex diseases are better treated by modulating multiple targets simultaneously. nih.govresearchgate.net this compound, with its indole core, is a promising scaffold for the design of multi-target ligands.

Future research in this area will involve:

Computational Modeling: Utilizing in silico methods to predict the binding of this compound and its analogs to a wide range of biological targets. nih.govnih.gov

Fragment-Based Drug Design: Employing fragment-based screening to identify key molecular fragments that contribute to binding at different targets and then linking them to create multi-target ligands. nih.gov

Systems Biology Approaches: Integrating data from various sources to understand the complex biological networks affected by multi-target ligands.

The goal is to rationally design molecules with a desired polypharmacological profile, maximizing therapeutic efficacy while minimizing off-target effects. researchgate.netmdpi.com This approach has the potential to lead to the development of novel therapeutics for complex diseases such as cancer and neurodegenerative disorders. scilit.com

Integration of Omics Technologies in Mechanistic Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound. nih.govthebioscan.commdpi.com Integrating these technologies into the study of this compound can provide invaluable insights into its mechanism of action.

Future research will leverage omics to:

Identify Novel Targets: Uncover previously unknown molecular targets of this compound and its analogs.

Elucidate Signaling Pathways: Map the complex signaling pathways modulated by these compounds. youtube.com

Discover Biomarkers: Identify biomarkers that can predict patient response to treatment.

The integration of multi-omics data will be crucial for building comprehensive models of drug action and for advancing personalized medicine. nih.gov

Table 1: Application of Omics Technologies in Mechanistic Research

| Omics Technology | Application in Research of this compound |

|---|---|

| Genomics | Identifying genetic variations that influence drug response. |

| Transcriptomics | Analyzing changes in gene expression profiles upon treatment. |

| Proteomics | Studying alterations in protein expression and post-translational modifications. |

| Metabolomics | Investigating changes in metabolic pathways. |

Development of Advanced In Vitro and In Vivo Models for Efficacy and Mechanism Studies

To accurately predict the clinical efficacy and safety of this compound and its analogs, it is essential to use preclinical models that closely mimic human physiology. nih.gov

Future research will focus on the development and utilization of:

3D Cell Cultures and Organoids: These models better recapitulate the complex microenvironment of tissues and organs compared to traditional 2D cell cultures.

Humanized Animal Models: Genetically engineered animals that express human genes, providing a more accurate platform for studying drug metabolism and efficacy. researchgate.net

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the function of human organs and organ systems, offering a powerful tool for preclinical drug testing. nih.gov

These advanced models will enable more reliable preclinical evaluation of drug candidates, reducing the reliance on animal testing and improving the translation of preclinical findings to the clinic. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(6-Methoxy-1H-indol-3-YL)ethan-1-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reductive amination of 6-methoxyindole-3-carbaldehyde with ethylamine derivatives. Key steps include:

- Reductive amination : Use sodium cyanoborohydride or hydrogen/Pd-C in methanol to reduce the Schiff base intermediate .

- Purification : Employ reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Quality Control : Confirm purity via LC-MS (expected [M+H]+: ~191.2) and ¹H NMR (key signals: δ 6.7–7.1 ppm for indole protons, δ 3.8 ppm for methoxy group) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), indole NH (δ ~10.5 ppm), and ethanamine protons (δ ~2.8–3.2 ppm). Compare with PubChem data (InChI Key: ZZIXVAMBEACSOF-UHFFFAOYSA-N) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄N₂O) with <2 ppm error .

- Crystallography : Use SHELX-97 for structure refinement if single crystals are obtained (e.g., via slow evaporation in acetonitrile) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Storage : Store at 4°C in airtight, amber vials under nitrogen to prevent oxidation of the indole ring .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include oxidized indole derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial or receptor-binding results using both cell-based (e.g., MIC assays) and biochemical (e.g., SPR for receptor affinity) methods .

- Structural Analog Comparison : Test derivatives (e.g., 2-(6-chloro-indol-3-yl)ethanamine) to isolate the methoxy group’s role in activity .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID: 743255) with in-house results to identify batch-dependent variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological potential?

- Methodological Answer :

- Core Modifications : Synthesize analogs with halogenation (e.g., 6-fluoro substitution) or amine alkylation to assess impacts on logP and target binding .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with serotonin receptors (5-HT₂A) or monoamine oxidases .

- Pharmacophore Mapping : Identify critical features (e.g., indole NH for hydrogen bonding, methoxy for lipophilicity) using Schrödinger’s Phase .